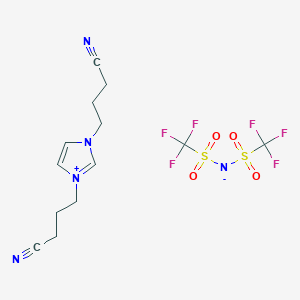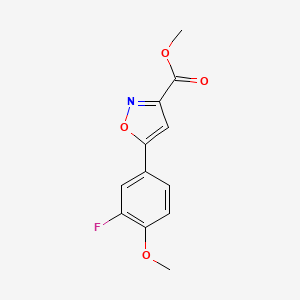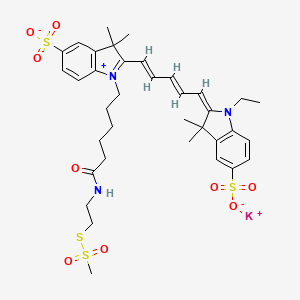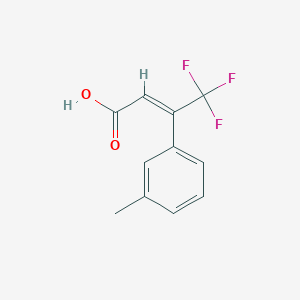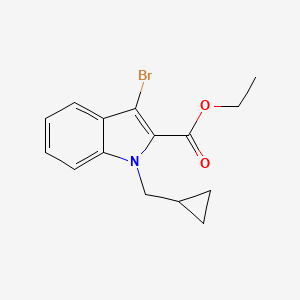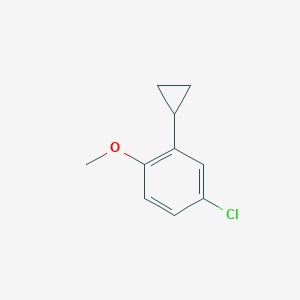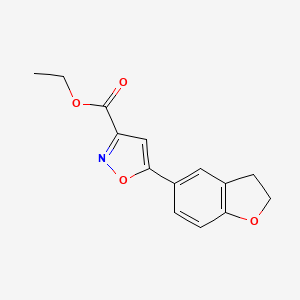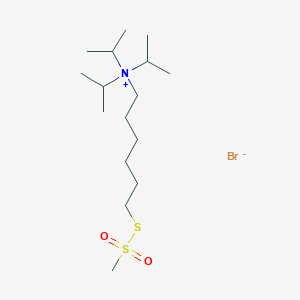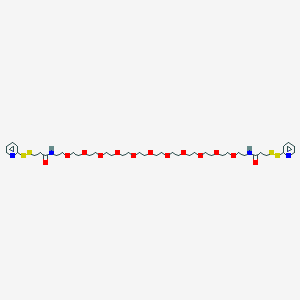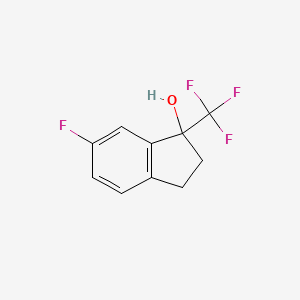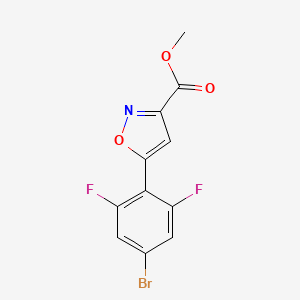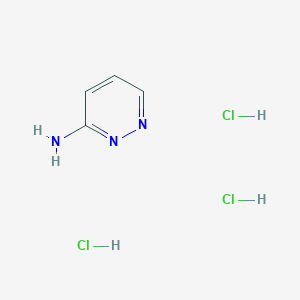
3-Aminopyridazine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopyridazine 3HCl, also known as pyridazin-3-amine hydrochloride, is a chemical compound with the molecular formula C4H8Cl3N3 and a molecular weight of 204.485 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyridazine 3HCl typically involves the reaction of 3,6-dichloropyridazine with ammonia in ethanol at elevated temperatures (100-150°C) . Another method involves the treatment of 3-aminopyridazine or 3-amino-6-chloropyridazine with O-mesitylenesulfonylhydroxylamine (MSH), followed by cyclization with acylating agents such as formic acid, acetic anhydride, and benzoyl chloride .
Industrial Production Methods: Industrial production methods for 3-Aminopyridazine 3HCl often involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminopyridazine 3HCl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: N-oxides of 3-Aminopyridazine.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated pyridazine derivatives.
Applications De Recherche Scientifique
3-Aminopyridazine 3HCl has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Aminopyridazine 3HCl involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes and receptors, depending on its chemical modifications . The pyridazine ring’s unique physicochemical properties, such as weak basicity and high dipole moment, contribute to its ability to engage in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Pyridazine: A parent compound with similar structural features but different reactivity and applications.
Pyridazinone: A derivative with an oxygen atom in the ring, known for its diverse pharmacological activities.
Minaprine: An antidepressant that contains a pyridazine ring.
Uniqueness: 3-Aminopyridazine 3HCl stands out due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and reactivity in various chemical reactions. Its versatility in forming derivatives makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C4H8Cl3N3 |
|---|---|
Poids moléculaire |
204.48 g/mol |
Nom IUPAC |
pyridazin-3-amine;trihydrochloride |
InChI |
InChI=1S/C4H5N3.3ClH/c5-4-2-1-3-6-7-4;;;/h1-3H,(H2,5,7);3*1H |
Clé InChI |
RAULFKXSCJZLCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1)N.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


